molecular formula C22H20FN5O3 B2557476 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide CAS No. 922137-77-7

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide

Cat. No.: B2557476
CAS No.: 922137-77-7
M. Wt: 421.432
InChI Key: JOEQZJQQPBGJNZ-UHFFFAOYSA-N
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Description

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C22H20FN5O3 and its molecular weight is 421.432. The purity is usually 95%.
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Scientific Research Applications

Cancer Research and Cytotoxic Activity

Researchers have synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases to explore their cytotoxic activities against various human cancer cell lines. The structural modifications to the pyrazolo[1,5-a]pyrimidine core have led to compounds exhibiting significant cytotoxicity, offering insights into the structure-activity relationship and potential for anticancer therapy (Hassan et al., 2015). Similarly, fluoro-substituted benzo[b]pyran derivatives, including those related to the query compound, have shown anti-lung cancer activity, highlighting the potential of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).

Molecular Imaging and Tumor Detection

The development of ^18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for positron emission tomography (PET) imaging has been a significant area of research. These compounds have been evaluated for their potential in tumor imaging, with modifications to improve tumor uptake and imaging contrast. This research demonstrates the utility of such compounds in developing more effective imaging agents for cancer diagnosis (Xu et al., 2012).

Enzyme Inhibitors for Anticancer Activity

The design and synthesis of compounds based on the pyrazolo[3,4-d]pyrimidin framework have led to the identification of potent inhibitors against specific cancer-related enzymes. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a closely related compound, showed marked inhibition against the proliferation of various human cancer cell lines, indicating its potential as a promising anticancer agent (Huang et al., 2020).

Properties

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-31-18-4-2-3-16(11-18)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-15-5-7-17(23)8-6-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEQZJQQPBGJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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